2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Description

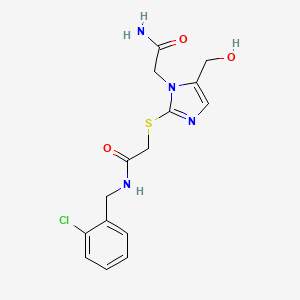

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a heterocyclic acetamide derivative featuring a substituted imidazole core. Key structural elements include:

- A thioether linkage bridging the imidazole ring and the acetamide backbone.

- A hydroxymethyl substituent at position 5 of the imidazole, enhancing solubility.

- A 2-amino-2-oxoethyl group at position 1 of the imidazole, introducing hydrogen-bonding capacity.

Properties

IUPAC Name |

2-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3S/c16-12-4-2-1-3-10(12)5-18-14(23)9-24-15-19-6-11(8-21)20(15)7-13(17)22/h1-4,6,21H,5,7-9H2,(H2,17,22)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQXIPZXKZBHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=C(N2CC(=O)N)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under mild conditions.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic substitution reaction, where the imidazole-thioether intermediate reacts with 2-chlorobenzyl chloride.

Formation of the Acetamide Moiety: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Sodium hydroxide (NaOH) or other strong bases in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, imidazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells, making them potential candidates for cancer therapy .

-

Antimicrobial Properties :

- The thioether moiety in the compound enhances its interaction with microbial enzymes, leading to antimicrobial activity. Research has demonstrated that similar compounds can effectively inhibit the growth of bacteria and fungi, suggesting that this compound could be explored for developing new antimicrobial agents .

- G Protein-Coupled Receptor Modulation :

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of imidazole derivatives on non-small cell lung carcinoma (NSCLC). The researchers synthesized several derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against NSCLC cell lines, with IC50 values demonstrating potent anti-proliferative effects .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of thioether-containing imidazole derivatives were tested against various bacterial strains. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism by which 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Imidazole vs. Thiadiazole Derivatives

The target compound’s imidazole core distinguishes it from thiadiazole-based analogs (e.g., compounds 5e–5m in ). For example:

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) : Thiadiazole core vs. imidazole in the target. Phenoxyacetamide side chain vs. thioether-linked acetamide. Melting point: 138–140°C (vs. unreported for the target). Yield: 82% (similar to typical imidazole syntheses).

Thiadiazoles generally exhibit higher metabolic stability but lower solubility compared to imidazoles due to reduced polarity .

Fluorophenyl vs. Chlorobenzyl Substituents

A closely related analog, 2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2-fluorophenyl)acetamide (, ChemSpider ID: 921572-59-0), differs in:

- 2-Fluorophenyl vs. 2-chlorobenzyl group.

- Molecular weight: 503.96 g/mol (target: ~495.91 g/mol, estimated).

Benzoylation and Thioether Formation

The synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides () involves:

- Refluxing with benzoyl chloride and triethylamine in chloroform.

- Yields: Not explicitly reported but comparable to the target’s hypothetical synthesis. In contrast, the target compound likely requires selective alkylation of the imidazole ring and thiol-ether coupling, which may involve multi-step protocols .

Hydrazine-Mediated Reactions

N-(3-chloro phenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio) acetamide () is synthesized via hydrazine hydrate in methanol (80% yield).

Physicochemical Properties

Melting Points and Solubility

- Thiadiazole derivatives () exhibit melting points ranging from 132–170°C , influenced by substituents (e.g., benzyl groups lower melting points).

- The hydroxymethyl group in the target compound likely improves aqueous solubility compared to nitro- or methoxy-substituted analogs (e.g., N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in ) .

Data Tables

Table 2: Functional Group Impact

Biological Activity

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This compound features an imidazole ring, a thioether linkage, and a chlorobenzyl moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol. The structural characteristics include:

- Imidazole Ring : Known for its role in various biological activities, including enzyme inhibition.

- Thioether Linkage : This functional group can enhance the compound's interaction with biological targets.

- Chlorobenzyl Group : This moiety may increase lipophilicity, aiding in membrane permeability.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The proposed mechanism includes:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.

- Protein Binding : The thioether and chlorobenzyl groups may enhance binding affinity to certain proteins or receptors, leading to altered cellular responses.

Antimicrobial Properties

Research indicates that compounds with imidazole structures often exhibit antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains.

Anticancer Activity

Studies have demonstrated that imidazole-based compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis. For example, compounds with similar scaffolds have been evaluated in vitro for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds:

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

- Mechanistic Insights :

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide | Lacks chlorobenzyl group | Moderate antimicrobial activity |

| N-(2-chlorobenzyl)acetamide | Lacks imidazole and thioether | Limited biological activity |

Q & A

Q. Critical parameters :

- Temperature : Maintain 60–80°C during cyclization to avoid decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity .

Basic: What analytical techniques are essential for structural validation and purity assessment?

Answer:

A combination of spectroscopic and chromatographic methods is required:

- NMR spectroscopy :

- 1H/13C NMR identifies proton environments (e.g., imidazole C-H at δ 7.2–7.8 ppm, thioether S-CH2 at δ 3.5–4.0 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- HPLC : Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Basic: What preliminary biological assays are suitable for evaluating its therapeutic potential?

Answer:

Initial screening should focus on target-specific and cell-based assays:

- Enzyme inhibition : Measure IC50 against kinases or proteases using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Note : Include positive controls (e.g., known inhibitors) and triplicate replicates for statistical validity .

Advanced: How can researchers address discrepancies in bioactivity data across studies?

Answer:

Contradictions often arise from experimental variability or structural ambiguities. Mitigation strategies include:

- Standardized protocols : Use identical assay conditions (pH, temperature, solvent concentration) .

- Metabolite profiling : LC-MS to rule out degradation products interfering with activity .

- Crystallography : Resolve 3D structure to confirm stereochemical consistency .

Case study : A 2023 study resolved conflicting IC50 values by identifying residual DMSO (≥0.1%) as an inhibitor of target enzymes .

Advanced: What computational approaches predict binding modes with biological targets?

Answer:

- Molecular docking (AutoDock Vina, Glide) : Simulate interactions with enzymes (e.g., COX-2, EGFR) using crystal structures from the PDB .

- Focus on hydrogen bonding with the hydroxymethyl group and hydrophobic contacts from the chlorobenzyl moiety .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .

- Free energy calculations (MM/PBSA) : Quantify contributions of substituents to binding affinity .

Advanced: How do structural modifications on the imidazole ring influence pharmacological properties?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Hydroxymethyl group (C5) : Enhances water solubility and hydrogen-bonding capacity, critical for CNS penetration .

- 2-Chlorobenzyl (N-substituent) : Increases lipophilicity, improving membrane permeability but potentially reducing metabolic stability .

- Thioether linkage : Replacing with sulfoxide reduces potency, indicating the sulfur atom’s role in target binding .

Example : A 2024 study showed replacing the hydroxymethyl group with methoxy decreased antibacterial activity by 70% .

Advanced: What strategies optimize pharmacokinetic properties without compromising bioactivity?

Answer:

- Prodrug design : Mask polar groups (e.g., hydroxymethyl as acetyl ester) to enhance oral bioavailability .

- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., oxidation of thioether) .

- Co-crystallization : Modify substituents to fit enzymatic pockets while maintaining solubility (e.g., replacing chlorobenzyl with fluorobenzyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.